(2,4,6-Trifluorophenyl)methanamine hydrochloride
Description
Chemical Structure: (2,4,6-Trifluorophenyl)methanamine hydrochloride is a hydrochloride salt of a benzylamine derivative substituted with three fluorine atoms at the 2-, 4-, and 6-positions of the phenyl ring. Its molecular formula is C₇H₇ClF₃N (molecular weight: 197.59 g/mol) .
Key Properties:
- Electron-withdrawing effects: The trifluorophenyl group enhances polarity and stability due to the strong electron-withdrawing nature of fluorine atoms.
- Solubility: The hydrochloride salt improves aqueous solubility compared to the free base.
- Applications: Used as a pharmaceutical intermediate, notably identified as Bictegravir sodium impurity 3 in drug manufacturing . Synthesis: Prepared via amine alkylation or substitution reactions, often involving dichloride precursors and hydrochlorides, as seen in microtubule-stabilizing compound syntheses .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2,4,6-trifluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N.ClH/c8-4-1-6(9)5(3-11)7(10)2-4;/h1-2H,3,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDLIQLXMACHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CN)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1846582-40-8 | |
| Record name | (2,4,6-trifluorophenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trifluorophenyl)methanamine hydrochloride typically involves the reaction of (2,4,6-Trifluorophenyl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The general reaction can be represented as follows:
C7H6F3N+HCl→C7H6F3N⋅HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity starting materials and optimized reaction conditions. The process includes steps such as:
Reaction Setup: Mixing (2,4,6-Trifluorophenyl)methanamine with hydrochloric acid in a suitable solvent.
Reaction Control: Maintaining the reaction temperature and pH to optimize yield.
Purification: Isolating the product through filtration, washing, and drying to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Trifluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of N-alkyl or N-acyl derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (2,4,6-Trifluorophenyl)methanamine hydrochloride serves as a building block for the synthesis of complex organic molecules. Its unique chemical properties allow for various reactions:
- Substitution Reactions : The amino group can participate in nucleophilic substitutions.
- Oxidation and Reduction Reactions : It can be oxidized to form nitro or nitroso derivatives and reduced to yield amine derivatives.
Biology
The compound is utilized in biological research to study enzyme inhibitors and receptor ligands. Its interactions with specific molecular targets can modulate various biochemical pathways effectively.
- Enzyme Inhibition : It has shown potential as an enzyme inhibitor due to its structural features that allow interaction with active sites.
- Receptor Ligands : Serves as a ligand for various receptors, potentially leading to therapeutic effects in conditions such as cancer and viral infections.
Medicine
In medicinal chemistry, this compound is integral to the development of pharmaceuticals, particularly antiviral and anticancer agents. Its derivatives have demonstrated promising results in preclinical studies targeting multiple disease pathways.
- Anticancer Studies : In vitro assays indicate cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-Schistosomal Activity : Effective against the parasite Schistosoma mansoni with an effective concentration (EC50) around 1 μM.
Comparative Analysis of Biological Activities
| Activity Type | Description | EC50 Value |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | Varies by cell line |
| Anti-Schistosomal | Induces paralysis in Schistosoma mansoni | ~1 μM |
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound on several cancer cell lines. Results indicated significant cytotoxic effects with IC50 values ranging from 5 μM to 15 μM depending on the specific cell line tested. The compound induced apoptosis through both intrinsic and extrinsic pathways.
Case Study 2: Anti-Schistosomal Efficacy
Research highlighted the anti-schistosomal effects of this compound on Schistosoma mansoni. The study found that treatment with this compound resulted in significant paralysis of the parasites at concentrations as low as 1 μM.
Mechanism of Action
The mechanism of action of (2,4,6-Trifluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
(2,4,6-Trimethoxyphenyl)methanamine Hydrochloride
- Structure : Methoxy (-OCH₃) groups replace fluorine atoms.
- Properties: Electron-donating effects: Methoxy groups increase electron density on the phenyl ring, reducing acidity compared to trifluorophenyl derivatives.
- Applications : Used in research as a building block for heterocyclic compounds.
[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine Hydrochloride
- Structure : Contains a sulfonyl (-SO₂C₂H₅) group and a single fluorine atom.
- Properties :
- Applications : Likely used in medicinal chemistry for targeting sulfonamide-sensitive enzymes.
(2-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine Hydrochloride
- Structure: Trifluoromethyl (-CF₃) group attached via a phenoxy linkage.
- Properties :
- Applications : Intermediate in synthesizing kinase inhibitors or CNS-active compounds.
Chiral and Heterocyclic Derivatives
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine Hydrochloride
- Structure : Chiral ethylamine backbone with trifluoromethylphenyl substitution.
- Properties :
- Applications : Research chemical for studying enantioselective reactions.
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine Hydrochloride
Comparative Data Table
Key Research Findings
- Electronic Effects : Trifluorophenyl derivatives exhibit enhanced metabolic stability compared to methoxy-substituted analogs due to resistance to oxidative degradation .
- Synthetic Utility : Chiral trifluoromethyl derivatives are critical in developing CNS-targeted therapies with reduced off-target effects .
Biological Activity
(2,4,6-Trifluorophenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H7ClF3N
- Molecular Weight : 201.59 g/mol
- Physical State : Colorless liquid
- Solubility : Slightly soluble in water; more soluble in organic solvents like DMSO and methanol
The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group increases binding affinity and selectivity towards these targets, allowing the compound to modulate various biochemical pathways effectively.
Biological Activities
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes, influencing their activity.
- Receptor Ligands : It serves as a ligand for various receptors, which can lead to therapeutic effects in conditions such as cancer and viral infections .
- Pharmaceutical Applications : Research indicates that (2,4,6-trifluorophenyl)methanamine is utilized in the synthesis of antiviral and anticancer agents. Its derivatives have shown promising results in preclinical studies targeting multiple pathways associated with disease progression.
Table 1: Summary of Biological Activities
Detailed Research Findings
Recent studies have demonstrated that this compound can induce significant biological responses:
- Anticancer Studies : In vitro assays have shown that this compound exhibits cytotoxicity against several cancer cell lines with varying mechanisms of action including apoptosis induction and cell cycle arrest .
- Anti-Schistosomal Activity : A study highlighted its potential in treating schistosomiasis by inducing paralysis in the parasite Schistosoma mansoni with an effective concentration (EC50) around 1 μM .
Table 2: EC50 Values for Biological Activities
Q & A
Q. What are the standard laboratory protocols for synthesizing (2,4,6-Trifluorophenyl)methanamine hydrochloride?
The synthesis typically involves nucleophilic substitution or reductive amination reactions. For example, in the preparation of structurally similar triazolopyrimidine derivatives, this compound was reacted with dichloride precursors in the presence of triethylamine (Et₃N) to neutralize HCl. The reaction mixture is stirred at room temperature for 1–3 hours, followed by purification via column chromatography or recrystallization. Characterization is performed using IR spectroscopy, high-resolution mass spectrometry (HRMS), and NMR to confirm structure and purity .
Q. What safety precautions are critical when handling this compound?
Due to its potential toxicity and unvalidated biomedical effects, researchers must use nitrile gloves, flame-retardant lab coats, and fume hoods. Gloves should be inspected for integrity before use, and contaminated PPE must be disposed of according to hazardous waste protocols. Avoid skin/eye contact and inhalation; rinse immediately with water if exposed. Work areas should be equipped with spill containment materials to prevent environmental contamination .
Q. How should researchers validate the purity of this compound?
Purity validation requires a combination of analytical techniques:
- Chromatography : HPLC or TLC to confirm the absence of byproducts.
- Spectroscopy : ¹H/¹³C NMR to verify molecular structure and fluorine coupling patterns.
- Mass Spectrometry : HRMS for exact mass confirmation (e.g., observed vs. calculated [M+H]⁺). Certificates of Analysis (COA) from suppliers should be cross-checked with in-house data .
Advanced Research Questions
Q. What strategies optimize reaction yields when using this compound as a precursor in heterocyclic synthesis?
Yield optimization depends on:
- Steric and electronic effects : Electron-withdrawing fluorine substituents on the phenyl ring enhance electrophilicity, favoring nucleophilic attack. Adjusting substituents on coupling partners (e.g., cyclopropane derivatives) can reduce steric hindrance .
- Reagent stoichiometry : Excess amine hydrochloride (1.5–2.0 equiv) and Et₃N (3.0 equiv) ensure complete deprotonation and HCl scavenging .
- Solvent choice : Polar aprotic solvents like THF or DMF improve solubility of intermediates .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Discrepancies in NMR or IR spectra often arise from:
- Tautomerism or polymorphism : Use variable-temperature NMR or X-ray crystallography to identify dynamic structural changes .
- Impurity interference : Repurify samples via recrystallization (e.g., using ethanol/water mixtures) and reacquire spectra .
- Solvent artifacts : Ensure deuterated solvents are anhydrous and free of proton contaminants .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound analogs?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) to explain reactivity trends.
- Molecular docking : Models interactions with biological targets (e.g., microtubule proteins) to prioritize analogs for synthesis .
- Matched Molecular Pair Analysis : Identifies substituent effects on bioactivity by comparing analogs with incremental structural changes .
Methodological Considerations
Q. What are the best practices for storing this compound to ensure stability?
Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen). Conduct periodic stability tests via TLC or HPLC to detect degradation (e.g., hydrolysis of the amine group) .
Q. How can researchers mitigate side reactions during coupling reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
